Cas no 915920-17-1 ({2-(acetylamino)phenylthio}acetic Acid)
{2-(acetylamino)phenylthio}acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- {[2-(acetylamino)phenyl]thio}acetic acid(SALTDATA: FREE)
- 2-(2-acetamidophenyl)sulfanylacetic acid
- {2-(acetylamino)phenylthio}acetic Acid
- 915920-17-1
- {[2-(ACETYLAMINO)PHENYL]THIO}ACETIC ACID
- DTXSID90406390
- ([2-(Acetylamino)phenyl]thio)acetic acid
- AKOS000103878
- 2-((2-Acetamidophenyl)thio)acetic acid
- BS-36487
- {[2-(acetylamino)phenyl]sulfanyl}acetic acid
- 2-((2-Acetamidophenyl)thio)aceticacid
- CHEMBRDG-BB 4023095
- MFCD07432734
- CS-0118844
-
- MDL: MFCD07432734
- Inchi: 1S/C10H11NO3S/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
- InChI Key: JNBUZEDLPGRPFF-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1C=CC=CC=1NC(C)=O
Computed Properties
- Exact Mass: 225.04600
- Monoisotopic Mass: 225.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 91.7Ų
Experimental Properties
- PSA: 91.70000
- LogP: 1.89470
{2-(acetylamino)phenylthio}acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B402785-50mg |
{[2-(acetylamino)phenyl]thio}acetic Acid |
915920-17-1 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B402785-100mg |
{[2-(acetylamino)phenyl]thio}acetic Acid |
915920-17-1 | 100mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B402785-500mg |
{[2-(acetylamino)phenyl]thio}acetic Acid |
915920-17-1 | 500mg |
$ 80.00 | 2022-06-01 | ||
| eNovation Chemicals LLC | Y1241614-5g |
{[2-(ACETYLAMINO)PHENYL]THIO}ACETIC ACID |
915920-17-1 | 95% | 5g |
$315 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189484-1g |
{[2-(Acetylamino)phenyl]sulfanyl}acetic acid |
915920-17-1 | 98% | 1g |
¥803.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189484-5g |
{[2-(Acetylamino)phenyl]sulfanyl}acetic acid |
915920-17-1 | 98% | 5g |
¥2541.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1241614-1g |
{[2-(ACETYLAMINO)PHENYL]THIO}ACETIC ACID |
915920-17-1 | 95% | 1g |
$125 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1241614-5g |
{[2-(ACETYLAMINO)PHENYL]THIO}ACETIC ACID |
915920-17-1 | 95% | 5g |
$315 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1241614-5g |
{[2-(ACETYLAMINO)PHENYL]THIO}ACETIC ACID |
915920-17-1 | 95% | 5g |
$315 | 2025-02-24 | |
| 1PlusChem | 1P006H28-1g |
{[2-(ACETYLAMINO)PHENYL]THIO}ACETIC ACID |
915920-17-1 | 95% | 1g |
$72.00 | 2024-04-20 |
{2-(acetylamino)phenylthio}acetic Acid Suppliers
{2-(acetylamino)phenylthio}acetic Acid Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on {2-(acetylamino)phenylthio}acetic Acid
Introduction to {2-(acetylamino)phenylthio}acetic Acid (CAS No. 915920-17-1)
{2-(acetylamino)phenylthio}acetic Acid, identified by the CAS number 915920-17-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thioacetic acids, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring both an acetylamino group and a phenylthio moiety, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The acetylamino group (-NHCOCH₃) in {2-(acetylamino)phenylthio}acetic Acid contributes to its reactivity and functionality, enabling various transformations that are pivotal in medicinal chemistry. This group is commonly found in biologically active molecules, where it can participate in hydrogen bonding interactions, influencing the compound's solubility and binding affinity to biological targets. On the other hand, the phenylthio group (-SPh) introduces a sulfur atom adjacent to a phenyl ring, which is known for its ability to modulate electronic properties and engage in specific interactions with biological molecules.
Recent advancements in the field of drug discovery have highlighted the importance of thioacetic acid derivatives due to their potential as pharmacophores. {2-(acetylamino)phenylthio}acetic Acid has been explored in several research studies for its potential applications in treating various diseases. For instance, studies have demonstrated its role as a precursor in the synthesis of novel antimicrobial agents. The phenylthio moiety has been shown to enhance the bioavailability and metabolic stability of drug candidates, making it an attractive scaffold for further derivatization.
The compound's structural features also make it a candidate for developing kinase inhibitors, which are critical in targeted cancer therapies. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancerous growths. By designing molecules that selectively inhibit specific kinases, researchers can develop treatments that disrupt these abnormal pathways. {2-(acetylamino)phenylthio}acetic Acid has been investigated as a lead compound in this context, showing promise in preclinical studies for its ability to modulate kinase activity.
In addition to its applications in oncology, {2-(acetylamino)phenylthio}acetic Acid has been studied for its potential in anti-inflammatory and immunomodulatory therapies. The presence of both the acetylamino and phenylthio groups allows for interactions with various biological targets, including cytokine receptors and transcription factors. These interactions can lead to the development of drugs that modulate immune responses, which is particularly relevant in treating autoimmune diseases and infections.
The synthesis of {2-(acetylamino)phenylthio}acetic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations such as acetylation and thiolation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct the desired molecular framework efficiently.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of {2-(acetylamino)phenylthio}acetic Acid with biological targets. These studies help predict the compound's efficacy and selectivity, guiding medicinal chemists in designing optimized derivatives. Additionally, high-throughput screening (HTS) techniques have been utilized to rapidly assess the biological activity of large libraries of thioacetic acid derivatives, including {2-(acetylamino)phenylthio}acetic Acid.
The pharmacokinetic properties of {2-(acetylamino)phenylthio}acetic Acid are also subjects of interest due to their impact on drug delivery and therapeutic outcomes. Factors such as solubility, stability, and metabolic clearance rates determine how effectively a drug can reach its target site within the body. Researchers have explored various strategies to enhance these properties through structural modifications or formulation innovations.
In conclusion, {2-(acetylamino)phenylthio}acetic Acid (CAS No. 915920-17-1) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it a versatile intermediate for synthesizing biologically active molecules targeting various diseases. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives, underscoring its importance in modern drug discovery efforts.
915920-17-1 ({2-(acetylamino)phenylthio}acetic Acid) Related Products
- 5325-20-2(3,4-dihydro-2H-1,4-benzothiazin-3-one)
- 3406-74-4(Acetic acid,2-[[4-(acetylamino)phenyl]thio]-)
- 954575-40-7(2-(4-Acetamidophenyl)sulfanylpropanoic Acid)
- 1172373-18-0(sodium 2-(4-acetamidophenyl)sulfanylacetate)
- 37587-95-4(Acetamide, N-[2-[(2-cyanoethyl)thio]phenyl]-)
- 61189-21-7(Acetamide, N-[2-[(2-oxopropyl)thio]phenyl]-)
- 92906-38-2(Acetamide,2-[(2-aminophenyl)thio]-N-phenyl-)
- 574751-79-4(Acetic acid, [[2-[(2,2-dimethyl-1-oxopropyl)amino]phenyl]thio]-)
- 63928-32-5(Propanoic acid, 3-[[5-(acetylamino)-2-aminophenyl]thio]-)
- 6310-41-4(NSC-41589)